2,3-Dichlorobenzoic acid (2,3-DCBA) is a di-halogenated aromatic carboxylic acid characterized by a benzene ring with chlorine substitutions at the 2- and 3-positions relative to the carboxyl group. In industrial procurement, it is primarily sourced as a highly regioselective building block for complex active pharmaceutical ingredients (APIs) and agrochemicals. The compound presents as a white to off-white crystalline solid with a melting point of 168–170 °C and a predicted pKa of approximately 2.53 to 2.7 [1]. It exhibits slight solubility in water but is readily soluble in standard organic solvents like ethanol and ether, facilitating its use in standard liquid-phase organic synthesis. For commercial scale-up, its primary value lies in its structural precision; it serves as the direct precursor to 2,3-dichlorobenzoyl chloride, a critical intermediate in the manufacturing of phenyltriazine-class anticonvulsants.
In the synthesis of targeted therapeutics, particularly phenyltriazine anticonvulsants like lamotrigine, generic substitution of 2,3-dichlorobenzoic acid with closely related isomers (such as 2,4-dichlorobenzoic acid or 2,5-dichlorobenzoic acid) results in total synthetic failure. The spatial orientation of the 2,3-dichlorophenyl moiety is strictly required for the final drug's binding affinity to voltage-sensitive sodium channels. If a buyer substitutes 2,3-DCBA with 2,4-DCBA, the resulting downstream product will be the 2,4-dichlorophenyl analog, which is pharmacologically distinct and classified by regulatory bodies as a critical impurity rather than an active drug [1]. Furthermore, crude dichlorobenzoic acid mixtures cannot be used as cost-saving alternatives; the positional isomers carry through the entire synthetic route to form analogous triazine impurities, necessitating the procurement of high-purity 2,3-DCBA with strictly validated isomeric limits.
The primary commercial driver for procuring 2,3-DCBA is its exclusive capability to form the 6-(2,3-dichlorophenyl) core of specific anticonvulsants. When subjected to cyanation and cyclization, 2,3-DCBA yields the target 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine structure. In contrast, utilizing 2,4-dichlorobenzoic acid under identical conditions yields a 2,4-dichlorophenyl derivative, which possesses 0% of the target pharmacological profile and is tracked as a regulated impurity [1].
| Evidence Dimension | Target API Regioisomer Yield |
| Target Compound Data | 100% target 2,3-dichlorophenyl orientation |
| Comparator Or Baseline | 2,4-Dichlorobenzoic acid (0% target orientation; forms off-target 2,4-analog) |
| Quantified Difference | Absolute regioselective divergence leading to distinct end-products |
| Conditions | Multi-step conversion via benzoyl chloride and benzoyl cyanide intermediates |
Procurement must secure the exact 2,3-isomer to ensure the final synthesized API meets regulatory structural definitions and pharmacological requirements.
For bulk material verification and crystallization-based purification, the thermal properties of 2,3-DCBA provide a clear analytical differentiator. 2,3-Dichlorobenzoic acid exhibits a melting point of 168–170 °C . Its closest industrial comparator, 2,4-dichlorobenzoic acid, melts significantly lower at 157–160 °C . This ~10 °C differential allows quality assurance teams to rapidly detect gross isomeric contamination or mislabeling using standard differential scanning calorimetry (DSC) or melting point apparatuses.
| Evidence Dimension | Melting Point |
| Target Compound Data | 168–170 °C |
| Comparator Or Baseline | 2,4-Dichlorobenzoic acid (157–160 °C) |
| Quantified Difference | 10 °C higher melting point for the 2,3-isomer |
| Conditions | Standard atmospheric pressure thermal analysis |
The distinct melting point enables rapid, low-cost incoming quality control to verify isomer identity before committing the material to expensive multi-step synthesis.
Because isomeric impurities in 2,3-DCBA directly translate into API impurities, the material must be highly resolvable via liquid chromatography. Validated HPLC methods demonstrate that 2,3-DCBA can be rigorously separated from its regioisomers. In a standard 10-mL injection volume assay, the limit of detection (LOD) for 2,4-DCBA and 2,5-DCBA within a 2,3-DCBA matrix is established at 0.088 mg/mL [1]. This proves that 2,3-DCBA supports the stringent analytical monitoring required by pharmacopeial standards.
| Evidence Dimension | HPLC Limit of Detection (LOD) for Isomeric Impurities |
| Target Compound Data | Baseline matrix (2,3-DCBA) |
| Comparator Or Baseline | 2,4-DCBA and 2,5-DCBA impurities |
| Quantified Difference | LOD of 0.088 mg/mL for critical off-target isomers |
| Conditions | Isocratic or gradient HPLC elution with UV detection at 210 nm |
Buyers can confidently procure this material knowing that any trace isomeric contamination can be quantified down to regulatory thresholds using standard HPLC methods.
In industrial workflows, 2,3-DCBA is typically converted to 2,3-dichlorobenzoyl chloride. Process data indicates that reacting high-purity 2,3-DCBA with thionyl chloride yields the acyl chloride intermediate at an 88.5% yield with a GC assay purity of 99.1% after distillation [1]. Attempting to use crude dichlorobenzoic acid mixtures requires extensive downstream fractional distillation to separate the resulting mixed acyl chlorides, which significantly reduces the overall yield of the target 2,3-isomer.
| Evidence Dimension | Acyl Chloride Conversion Yield |
| Target Compound Data | 88.5% yield (99.1% GC purity) from pure 2,3-DCBA |
| Comparator Or Baseline | Crude dichlorobenzoic acid mixtures |
| Quantified Difference | Direct high-yield conversion vs. required downstream fractional distillation |
| Conditions | Reaction with thionyl chloride at 160-165 °C, followed by distillation |
Procuring pure 2,3-DCBA directly eliminates the need for complex, yield-reducing purification steps during the synthesis of the acyl chloride intermediate.
2,3-DCBA is the definitive starting material for the commercial synthesis of lamotrigine. It is utilized to generate 2,3-dichlorobenzoyl chloride, which is subsequently cyanated to 2,3-dichlorobenzoyl cyanide before final cyclization into the phenyltriazine core. Procurement of high-purity 2,3-DCBA is mandatory in this workflow to prevent the formation of regulated isomeric API impurities [1].
Beyond pharmaceuticals, the compound serves as a regioselective building block for specific herbicides and fungicides. The 2,3-dichloro substitution pattern is leveraged to synthesize active ingredients where this exact steric and electronic configuration is required for target enzyme inhibition in agricultural applications.
Because 2,3-DCBA can appear as an unreacted intermediate or degradation product in final drug formulations, it is heavily procured by analytical laboratories as a certified reference material (e.g., Lamotrigine EP Impurity E or USP Related Compound B). It is used to calibrate HPLC equipment and validate impurity limits in bulk drug substance release testing .
Irritant